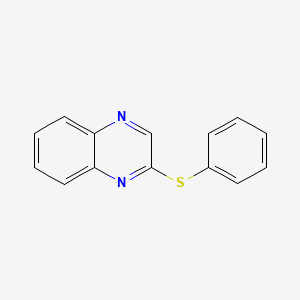

2-(Phenylsulfanyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

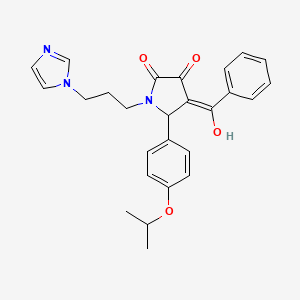

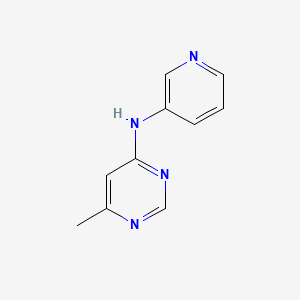

2-(Phenylsulfanyl)quinoxaline is a chemical compound with the molecular formula C14H10N2S . It has an average mass of 238.308 Da and a monoisotopic mass of 238.056473 Da .

Synthesis Analysis

Quinoxalines and their derivatives belong to an important class of bicyclic aromatic heterocyclic systems, also known as benzopyrazines . They have attracted considerable attention due to their potential biological and pharmaceutical properties . A wide range of synthetic strategies is reported in this significant area of research . The synthesis of quinoxaline has been extensively studied for the last two decades .Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists . It has a fused benzene and pyrazine ring .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis

2-(Phenylsulfanyl)quinoxaline has a molecular formula of C14H10N2S . It has an average mass of 238.308 Da and a monoisotopic mass of 238.056473 Da .Scientific Research Applications

Anticancer Activity

2-(Phenylsulfanyl)quinoxaline: derivatives have shown promise in anticancer research. Their ability to interfere with various biological pathways makes them potential candidates for cancer therapy. For instance, certain quinoxaline sulfonamide hybrids have been identified as lead compounds for developing advanced therapeutic agents against a variety of cancers .

Antibacterial Properties

These compounds have also been utilized for their antibacterial properties. Some derivatives have demonstrated superior antibacterial activity against Staphylococcus aureus , with zones of inhibition exceeding those of standard drugs like chloramphenicol . This suggests their potential use in combating bacterial infections.

Antifungal Applications

Similar to their antibacterial uses, 2-(Phenylsulfanyl)quinoxaline derivatives have been effective against fungal pathogens. Their antifungal activity is an area of interest, particularly in developing treatments for fungal infections that are resistant to current medications .

Neuropharmacological Effects

The neuropharmacological applications of these compounds are significant. They have been studied for their potential effects on the central nervous system, which could lead to new treatments for neurological disorders .

Anti-inflammatory Uses

Inflammation is a common pathological process in many diseases. Quinoxaline derivatives have been shown to possess anti-inflammatory properties, making them useful in the research and development of anti-inflammatory drugs .

Diuretic Potential

The diuretic effects of 2-(Phenylsulfanyl)quinoxaline derivatives have been explored, indicating their usefulness in conditions where the removal of excess body fluids is necessary .

Mechanism of Action

Safety and Hazards

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name |

2-phenylsulfanylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPJFCGVAQCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylsulfanyl)quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

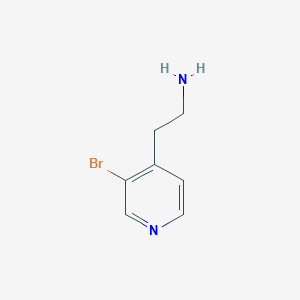

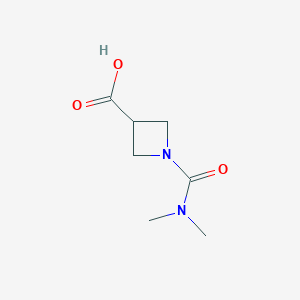

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2850640.png)

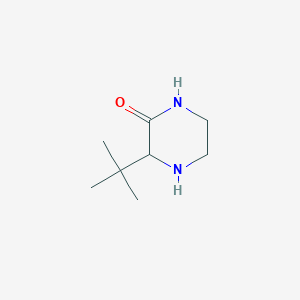

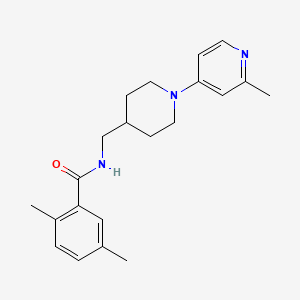

![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2850644.png)

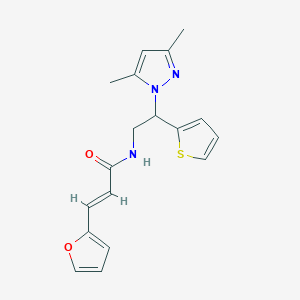

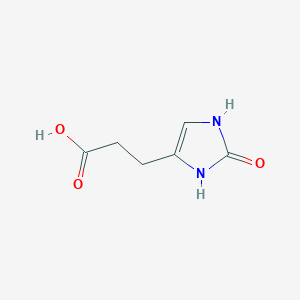

![N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850647.png)